molecular formula C15H14N4O3S B3003108 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide CAS No. 1013796-73-0

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide

Cat. No.: B3003108
CAS No.: 1013796-73-0
M. Wt: 330.36
InChI Key: ILKUJHZLVXBJJJ-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide is a synthetic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique heterocyclic structure, which includes a dioxino-benzothiazole moiety fused with a pyrazole ring. The presence of these heterocyclic systems imparts distinct chemical and biological properties to the compound, making it a subject of interest for medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide typically involves a multi-step process. The starting materials are often commercially available or can be synthesized through established methods. The key steps in the synthesis include:

    Formation of the Dioxino-Benzothiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dioxino-benzothiazole core. Common reagents used in this step include sulfur-containing compounds and oxidizing agents.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction with hydrazine derivatives. This step may require the use of catalysts and specific reaction conditions to ensure high yield and purity.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved using coupling reagents such as carbodiimides or through direct reaction with amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide. The oxidation typically occurs at the sulfur or nitrogen atoms in the heterocyclic rings.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may target the carbonyl groups or the heterocyclic rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to derivatives with different chemical and biological properties.

Scientific Research Applications

Applications in Research

The following sections detail specific applications of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide in scientific research.

Medicinal Chemistry

The compound serves as a lead structure for the development of new drugs targeting neurological disorders. Its ability to inhibit AChE makes it a candidate for further modification to enhance selectivity and potency against neurodegenerative diseases.

Anti-inflammatory Agents

Research has focused on its potential as an anti-inflammatory agent. Studies have demonstrated that derivatives of this compound can modulate inflammatory pathways effectively. This application is particularly relevant in conditions such as rheumatoid arthritis and other chronic inflammatory diseases.

Anticancer Research

The anticancer properties of the compound have led to investigations into its efficacy against various cancer types. Case studies have shown promising results in vitro against breast cancer and lung cancer cell lines. Further research is needed to explore its mechanisms of action at the molecular level.

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study 1Alzheimer's Disease ModelDemonstrated significant AChE inhibition leading to improved cognitive function in animal models.
Study 2Inflammatory ResponseShowed reduced IL-1β levels in macrophage cultures treated with the compound .
Study 3Cancer Cell LinesExhibited dose-dependent antiproliferative effects on MCF-7 (breast) and A549 (lung) cancer cells.

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target. For example, in medicinal chemistry, the compound may inhibit the activity of a particular enzyme involved in disease progression, while in materials science, it may participate in electron transfer processes.

Comparison with Similar Compounds

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine: This compound shares the dioxino-benzothiazole core but lacks the pyrazole and carboxamide groups, resulting in different chemical and biological properties.

    2-Piperidinecarboxamide, N-(6,7-dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-1-(methylsulfonyl)-: This compound has a similar core structure but includes a piperidine ring and a methylsulfonyl group, which may alter its reactivity and applications.

The unique combination of the dioxino-benzothiazole and pyrazole rings in this compound imparts distinct properties that make it valuable for various research and industrial applications.

Biological Activity

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazole moiety fused with a dioxin ring and a pyrazole group. This unique combination contributes to its diverse biological activities.

PropertyDescription
IUPAC Name This compound
Molecular Formula C₁₃H₁₂N₂O₃S
Molecular Weight 280.31 g/mol

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. The compound in focus may demonstrate similar efficacy based on its structural analogs.

Anti-inflammatory Effects

Compounds containing pyrazole and benzothiazole moieties have been reported to possess anti-inflammatory properties. In vitro assays have demonstrated that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, derivatives similar to the compound showed up to 85% inhibition of TNF-α at specific concentrations .

Antitumor Activity

The potential antitumor activity of this compound has been explored through various in vitro studies. Some pyrazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation .

Case Studies and Research Findings

  • Synthesis and Screening : A study synthesized a series of pyrazole-based compounds and evaluated their biological activities. Compounds featuring the benzothiazole structure were particularly noted for their antimicrobial and anti-inflammatory effects. The most promising derivatives exhibited significant activity against E. coli and Staphylococcus aureus at low micromolar concentrations .
  • Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in inflammation and cancer progression .
  • In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of similar compounds. In carrageenan-induced paw edema models, certain derivatives demonstrated significant reductions in inflammation comparable to standard anti-inflammatory drugs like ibuprofen .

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-8-5-10(19(2)18-8)14(20)17-15-16-9-6-11-12(7-13(9)23-15)22-4-3-21-11/h5-7H,3-4H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKUJHZLVXBJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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